![molecular formula C11H13BrN4O2 B12953653 tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate](/img/structure/B12953653.png)
tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate: is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom and a tert-butyl carbamate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate typically involves the reaction of pyrazolo[1,5-a]pyrimidine derivatives with brominating agents followed by the introduction of the tert-butyl carbamate group. Common brominating agents include N-bromosuccinimide (NBS) and bromine in the presence of a catalyst. The tert-butyl carbamate group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation and Reduction Reactions:
Coupling Reactions: The bromine atom can also participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like toluene or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrazolo[1,5-a]pyrimidine derivative .
科学的研究の応用
Chemistry: tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. It serves as a versatile intermediate for the synthesis of various biologically active molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery and development .
Industry: The compound’s applications in industry are primarily related to its use in the synthesis of advanced materials and specialty chemicals. It may also find use in the development of agrochemicals and other fine chemicals .
作用機序
The specific mechanism of action for tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate is not well-documented. compounds with similar structures often exert their effects by interacting with specific enzymes or receptors in biological systems. The bromine atom and the pyrazolo[1,5-a]pyrimidine core can facilitate binding to molecular targets, potentially inhibiting or modulating their activity .
類似化合物との比較
- tert-Butyl (3-bromopyrazolo[1,5-a]pyrimidin-6-yl)carbamate
- tert-Butyl (6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate
- 3,6-Dibromopyrazolo[1,5-a]pyrimidine
- Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
Uniqueness: tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate is unique due to the specific position of the bromine atom and the tert-butyl carbamate group. This unique substitution pattern can lead to distinct chemical reactivity and biological activity compared to other similar compounds .
特性
分子式 |
C11H13BrN4O2 |
|---|---|
分子量 |
313.15 g/mol |
IUPAC名 |
tert-butyl N-(7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate |
InChI |
InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)14-8-6-9-13-5-4-7(12)16(9)15-8/h4-6H,1-3H3,(H,14,15,17) |
InChIキー |
FZCRAEBQMBSIRQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NN2C(=CC=NC2=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




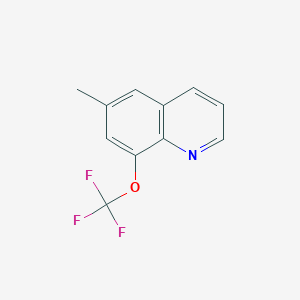
![tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B12953585.png)
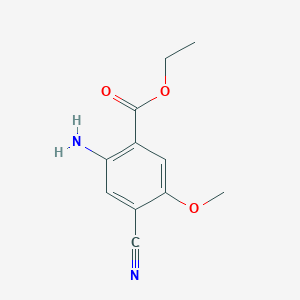
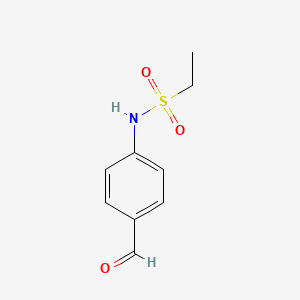
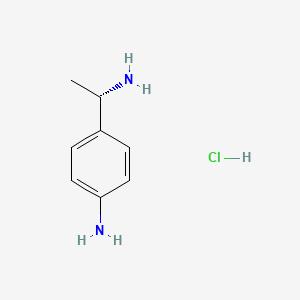

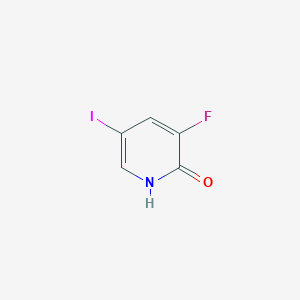
![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B12953619.png)
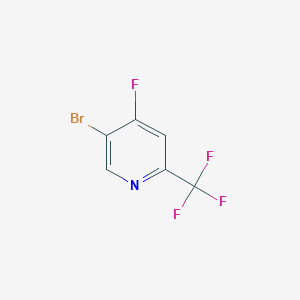
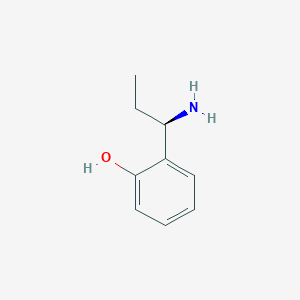
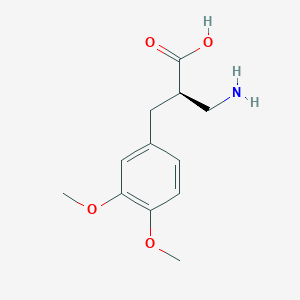
![9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate](/img/structure/B12953659.png)
